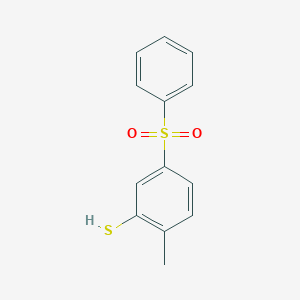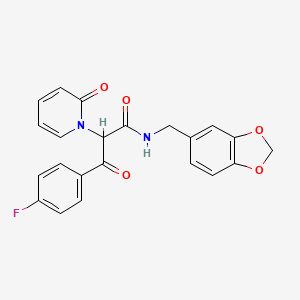![molecular formula C23H18ClN3O9S B15019098 Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B15019098.png)
Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate is a complex organic compound characterized by its aromatic structure and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfonation: Addition of the sulfonyl group.
Esterification: Formation of the ester groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce carboxylic acids or other oxidized forms.
科学研究应用
Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.
相似化合物的比较
Similar Compounds
Dimethyl 5-{[(4-chloro-3-{[(4-aminophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 5-{[(4-bromo-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The uniqueness of Dimethyl 5-{[(4-chloro-3-{[(4-nitrophenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzene-1,3-dicarboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C23H18ClN3O9S |
|---|---|
分子量 |
547.9 g/mol |
IUPAC 名称 |
dimethyl 5-[[4-chloro-3-[(4-nitrobenzoyl)amino]phenyl]sulfonylamino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H18ClN3O9S/c1-35-22(29)14-9-15(23(30)36-2)11-16(10-14)26-37(33,34)18-7-8-19(24)20(12-18)25-21(28)13-3-5-17(6-4-13)27(31)32/h3-12,26H,1-2H3,(H,25,28) |
InChI 键 |
UXUWYODMGUICPF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15019017.png)
![3-{[(1E)-(4-ethoxyphenyl)methylene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B15019021.png)
![N~1~-(2-{2-[(E)-1-(4-cyanophenyl)methylidene]hydrazino}-2-oxoethyl)-N~1~-(4-isopropylphenyl)-1-benzenesulfonamide](/img/structure/B15019022.png)
![methyl 4-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B15019031.png)


![2,4-dibromo-6-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15019040.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B15019047.png)
![4-chloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B15019052.png)
![4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15019055.png)
![2-bromo-6-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15019065.png)
![2-(2-bromophenoxy)-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]propanehydrazide](/img/structure/B15019074.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15019077.png)
![10-Bromo-6-methyl-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15019082.png)
